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Compound of Interest

Compound Name:
6-Chloro-N-(2-methoxyethyl)-4-

pyrimidinamine

CAS No.: 503610-76-2

Cat. No.: B1424010

Get Quote

Executive Summary & Scaffold Utility
6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine represents a "privileged structure" in

medicinal chemistry. It functions as a electrophilic scaffold allowing for sequential nucleophilic

aromatic substitutions (

).

The "Head" (C6-Cl): A reactive handle for introducing the primary pharmacophore (e.g., an

aryl or heteroaryl ring) via

or Buchwald-Hartwig coupling.

The "Tail" (C4-Methoxyethylamino): A pre-installed polar motif designed to extend into the

solvent front of the ATP-binding pocket, improving aqueous solubility and reducing

compared to purely alkyl chains.
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Comparison at a Glance

Feature
N-(2-methoxyethyl)

(Target)

N-Isopropyl
(Lipophilic Std)

N-(2,2,2-
trifluoroethyl) (Bio-
isostere)

Solubility (pH 7.4) High (++++) Low (+) Medium (++)

Metabolic Stability
Moderate (O-

dealkylation risk)

Low (Hydroxylation

risk)
High (++++)

Kinase Potency
High (H-bond

acceptor capability)
High (Hydrophobic fit)

Variable (Electronic

effects)

Synthetic Cost Low Low High

Chemical Space & Design Strategy
The selection of the 2-methoxyethyl group is rarely accidental. In kinase inhibitor design, the

ATP pocket often contains a "ribose-binding" region that tolerates polar groups.

Mechanistic Rationale
Solvation: The ether oxygen accepts hydrogen bonds from water, disrupting crystal lattice

energy and improving oral bioavailability.

Binding Mode: In many CDK and EGFR inhibitors, the amine NH at position 4 donates a

hydrogen bond to the hinge region (e.g., Leu83 in CDK2), while the methoxyethyl tail

projects towards the solvent, occasionally making auxiliary contacts with Asp residues.

DOT Visualization: Scaffold Decision Tree
The following diagram illustrates the decision logic for selecting this scaffold versus alternatives

during lead optimization.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424010?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lead Optimization:
Pyrimidine Core

Issue: Poor Aqueous Solubility? Issue: High Clearance? Issue: Low Potency?

Select 6-Cl-N-(2-methoxyethyl)
(CAS: 503610-76-2)

Yes: Add Polar Tail

Select 6-Cl-N-(trifluoroethyl)

Yes: Block Metabolism

Select 6-Cl-N-isopropyl

Yes: Maximize Hydrophobic Effect

Outcome: Balanced Solubility/Potency

Click to download full resolution via product page

Caption: Decision tree for selecting C4-amino substituents based on ADME liabilities.

Comparative SAR Analysis
The following data synthesizes SAR trends observed in 4,6-disubstituted pyrimidine libraries

(e.g., for CDK9 or EGFR inhibition). The "Parent" structure assumes a generic 2-amino-6-

phenylpyrimidine pharmacophore.

Table 1: Structure-Activity & Property Relationship
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Analog ID
R-Group
(C4
Position)

IC50
(Kinase X)
[nM]

LogD (pH
7.4)

Solubility
(µM)

Observatio
ns

CMPD-01
-NH-CH2-

CH2-OCH3
12 2.1 >150

Balanced

profile. Ether

oxygen may

form H-bond

with Lys

residue.

CMPD-02
-NH-

CH(CH3)2
8 3.4 <10

High potency

but poor

solubility.

High

clearance via

CYP

oxidation.

CMPD-03 -NH-CH3 45 1.8 >200

Loss of

potency due

to loss of

hydrophobic

surface area

coverage.

CMPD-04
-NH-CH2-

CF3
25 2.5 80

Improved

metabolic

stability;

electron-

withdrawing

effect

reduces

hinge H-bond

strength.
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CMPD-05 -NH-Ph 4 4.2 <1

"Grease ball"

effect. Potent

but non-drug-

like.

Key Insight: While the isopropyl analog (CMPD-02) is slightly more potent due to the

hydrophobic effect, the 2-methoxyethyl analog (CMPD-01) is preferred for development due to

the >15-fold improvement in solubility.

Experimental Protocols
Reliable synthesis of the scaffold and its downstream coupling is critical. The 6-chloro position

is less reactive than the 4-chloro position of 4,6-dichloropyrimidine, but since the starting

material is symmetric, the first substitution is statistical unless controlled.

Protocol A: Regioselective Synthesis of the Scaffold
Objective: Synthesize 6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine from 4,6-

dichloropyrimidine.

Reagents: 4,6-Dichloropyrimidine (1.0 eq), 2-Methoxyethylamine (1.05 eq),

Diisopropylethylamine (DIPEA, 1.2 eq), Isopropanol (IPA).

Procedure:

Dissolve 4,6-dichloropyrimidine in IPA (5 mL/mmol) and cool to 0°C.

Add DIPEA followed by the dropwise addition of 2-methoxyethylamine over 30 minutes.

Note: Slow addition prevents bis-substitution.

Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LCMS (Target

[M+H]+ = 188.0).

Workup: Evaporate volatiles. Resuspend in EtOAc, wash with water and brine. Dry over

.

Purification: Silica gel chromatography (0–40% EtOAc/Hexanes).
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Yield: Typically 75–85%.

Protocol B: Downstream Coupling (General Method)
Objective: Displace the 6-Cl with an aniline or phenol.

Reagents: Scaffold (1.0 eq), Aniline derivative (1.2 eq), p-TsOH (0.5 eq) or HCl (4M in

dioxane).

Procedure:

Dissolve reagents in n-Butanol or DMA.

Heat to 100–120°C in a sealed tube for 12 hours.

Mechanism: Acid catalysis protonates the pyrimidine N1/N3, activating the C6 position for

nucleophilic attack.

DOT Visualization: Synthetic Workflow

4,6-Dichloropyrimidine

6-Chloro-N-(2-methoxyethyl)
-4-pyrimidinamine

SNAr 1
(Regioselective)

2-Methoxyethylamine
(0°C, IPA) Final Kinase Inhibitor

SNAr 2
(Displacement)

Ar-NH2 / Acid
(120°C, n-BuOH)

Click to download full resolution via product page

Caption: Stepwise synthesis of trisubstituted pyrimidines using the 6-chloro scaffold.

Mechanistic & Safety Considerations
Metabolic Liability
The methoxyethyl group is susceptible to O-dealkylation by CYP450 enzymes, leading to the

alcohol metabolite (-NH-CH2-CH2-OH).
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Mitigation: If half-life is too short, deuteration of the methoxy group (-OCD3) or switching to

the trifluoroethyl analog (CMPD-04) can block this metabolic soft spot.

Toxicity
The 6-chloro intermediate is a skin sensitizer and potential alkylating agent. Handle with gloves

and in a fume hood. However, once reacted to form the final trisubstituted pyrimidine, the

alkylating potential is removed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1424010/docs#comparative-sar-guide-6-chloro-n-2-
methoxyethyl-4-pyrimidinamine-scaffolds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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